![molecular formula C16H19N5O2 B2829198 4-oxo-N-propyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-54-5](/img/structure/B2829198.png)
4-oxo-N-propyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Description
Scientific Research Applications
Synthesis and Chemical Properties
Antitumor Applications
Early research on imidazotetrazines, closely related to the specified compound, demonstrated their synthesis and antitumor properties, particularly against leukemia. These compounds act potentially as prodrug modifications, indicating their relevance in cancer treatment research (Stevens et al., 1984).
Synthesis Techniques
The synthesis of imidazo[5,1-c][1,2,4]triazines involves coupling reactions that form a series of imidazolyl-hydrazones, which under specific conditions, cyclise to yield imidazotriazines. This process highlights the chemical versatility and the potential for generating diverse compounds with tailored properties (Baig & Stevens, 1981).
Biochemical and Pharmacological Investigations
Antiviral and Antitumor Derivatives
Derivatives of imidazotriazines, similar to the compound , have been synthesized for their antiviral and antitumor activities. The synthesis of these derivatives, including processes such as methylation to generate drugs like temozolomide, underscores the potential of such compounds in medicinal chemistry (Wang & Stevens, 1996).
Heterocyclic Compound Applications
The synthesis of glycolurils and their analogues, including imidazotriazines, showcases their broad applications ranging from pharmacologically active compounds to materials used in supramolecular chemistry. This diversity in application highlights the utility of researching compounds such as "4-oxo-N-propyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide" in various scientific and technological fields (Kravchenko et al., 2018).
Chemical Reactivity and Interaction Studies
Nucleophilic Reactions
Research into the reactivity of imidazo[5,1-C][1,2,4]Triazines with nucleophiles has shed light on the selective formation of monoamides and the potential for synthesizing complex heterocyclic systems. This aspect of chemical reactivity is crucial for designing compounds with specific biological activities (Sadchikova & Mokrushin, 2014).
properties
IUPAC Name |
8-(4-methylphenyl)-4-oxo-N-propyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-3-8-17-14(22)13-15(23)21-10-9-20(16(21)19-18-13)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUFSWFOKBTGMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-propyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
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